

# Orziloben (NST-6179): A Technical Overview of its Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Orziloben (formerly known as SEFA-6179 and NST-6179) is a novel, orally administered, synthetic medium-chain fatty acid (MCFA) analog in clinical development for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), a rare and serious condition with no currently approved pharmacological therapies.[1] Developed by NorthSea Therapeutics, Orziloben is designed to overcome the limitations of natural MCFAs by resisting rapid metabolism, thereby enabling sustained therapeutic effects in the liver.[1] This technical guide provides a comprehensive overview of the current understanding of Orziloben's pharmacodynamics, drawing from available preclinical and clinical data. It details the proposed mechanism of action, summarizes key experimental findings, and outlines the methodologies of pivotal studies.

### Introduction to Orziloben and its Target Indication

Intestinal Failure-Associated Liver Disease (IFALD) is a significant complication arising from long-term parenteral nutrition in patients with intestinal failure.[1][2] The pathophysiology of IFALD is complex, involving hepatic steatosis, cholestasis, inflammation, and fibrosis, which can progress to cirrhosis and liver failure.[3] **Orziloben** is being investigated as a potential first-in-class oral therapy for this orphan disease. It has received Rare Pediatric Disease Designation from the U.S. Food and Drug Administration (FDA) for the treatment of IFALD.



#### **Proposed Mechanism of Action**

**Orziloben** is engineered to be passively absorbed from the gastrointestinal tract and to directly target the liver via the portal vein. Unlike naturally occurring MCFAs, which are rapidly metabolized for energy, **Orziloben** is designed to resist this breakdown, allowing for greater bioavailability and sustained engagement with its molecular targets.

The primary mechanism of action of **Orziloben** is believed to be the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR- $\alpha$ ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation in the liver. **Orziloben** is also suggested to target multiple fatty acid-sensitive receptors relevant to the pathogenesis of IFALD.

## **Signaling Pathway of Orziloben**



Click to download full resolution via product page

Caption: Proposed mechanism of action of **Orziloben**.

# **Preclinical Pharmacodynamics**



**Orziloben** has demonstrated robust efficacy in multiple preclinical models of liver injury, targeting key pathophysiological drivers of IFALD.

**Summary of Preclinical Findings** 

| Model                                                                                          | Key Findings                                                                                                                                                                                                                                                      | Reference |
|------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Murine model of parenteral<br>nutrition-induced<br>hepatosteatosis with endotoxin<br>challenge | - Prevented the development of steatosis Lowered liver enzymes (ALT and AST) and pro-inflammatory cytokines (IL-6, TNF-alpha, MCP-1) following endotoxin challenge Promoted polarization of pro-inflammatory M1 macrophages to an anti-inflammatory M2 phenotype. |           |
| In vivo model of parenteral nutrition-induced liver injury                                     | - Completely prevented severe cholestasis and the development of fibrosis.                                                                                                                                                                                        | <u> </u>  |
| Model of established fibrosis                                                                  | - Significantly reduced the number of myofibroblasts, the primary collagen-producing cells in the liver Reduced hepatic inflammation and steatosis.                                                                                                               |           |

# **Preclinical Experimental Protocols**

Murine Model of PN-Induced Hepatosteatosis and Endotoxin Challenge:

- Animal Model: C57Bl/6J mice.
- Induction of Hepatosteatosis: Mice were administered a high-carbohydrate liquid diet and an intravenous lipid emulsion (Intralipid, 4 g fat/kg/d) or intravenous saline for 19 days.



- **Orziloben** Administration: **Orziloben** (100 mg/kg) or vehicle (medium-chain triglyceride) was administered via oral gavage for four days prior to the endotoxin challenge.
- Endotoxin Challenge: On day 19, mice received an intraperitoneal injection of lipopolysaccharide (15 mg/kg) or saline.
- Primary Endpoints: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
- Secondary Endpoints: Pro-inflammatory cytokines (IL-6, TNF-alpha, and monocyte chemoattractant protein-1), and liver immunofluorescence staining for macrophage phenotypes.

# **Clinical Pharmacodynamics**

**Orziloben** is currently being evaluated in a Phase 2a clinical trial. Data from the completed Phase 1 study in healthy volunteers are also available.

#### **Phase 1 Clinical Trial (Healthy Volunteers)**

A randomized, placebo-controlled, single and multiple ascending dose trial was conducted in approximately 90 healthy participants to evaluate the safety, tolerability, and pharmacokinetics of **Orziloben**.

Summary of Phase 1 Results:



| Parameter               | Finding                                                                                                                                                                                                                                           | Reference |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Safety and Tolerability | - Generally well-tolerated at doses up to 1,000 mg oncedaily for 14 days Majority of treatment-emergent adverse events (TEAEs) were mild and transient, with headache being the most common Lab parameters, ECG, and vital signs remained stable. |           |
| Pharmacodynamic Signals | - Reductions from baseline in<br>AST, ALT, GGT, and bilirubin<br>were observed in healthy<br>subjects receiving 1,000 mg<br>once-daily for 14 days.                                                                                               | _         |
| Pharmacokinetics        | - Detailed pharmacokinetic<br>parameters (Cmax, Tmax,<br>AUC, half-life) are not yet<br>publicly available.                                                                                                                                       |           |

# **Phase 2a Clinical Trial (IFALD Patients)**

A Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study (NCT05919680) is currently ongoing in North America to evaluate the efficacy, safety, tolerability, pharmacokinetics, and pharmacodynamics of **Orziloben** in up to 36 adult patients with IFALD. The trial is expected to have a readout in the second half of 2025.

Phase 2a Study Design:





Click to download full resolution via product page

Caption: Orziloben Phase 2a clinical trial workflow.

Key Pharmacodynamic Endpoints in the Phase 2a Trial:

- Reduction of Steatosis: Measured by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).
- Reduction in Inflammation: Assessed by changes in Aspartate Aminotransferase (AST),
  Alanine Aminotransferase (ALT), and high-sensitivity C-reactive protein (hsCRP).



- Improvements in Cholestasis: Evaluated by changes in Alkaline Phosphatase (ALP),
  Gamma-glutamyl Transferase (GGT), total bilirubin, and direct bilirubin.
- Improvements in Fibrosis: Measured by Fibroscan, Enhanced Liver Fibrosis (ELF) score,
  Pro-C3, and the Fibrosis-4 (FIB-4) index.

#### **Clinical Experimental Protocols**

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF):

MRI-PDFF is a non-invasive imaging technique used to quantify the fraction of mobile protons in the liver attributable to triglycerides, providing a direct measure of hepatic steatosis. The protocol typically involves a 3D fast spoiled gradient-echo sequence with a low flip angle to minimize T1 bias. Multiple echoes are acquired to calculate the triglyceride and water content in each pixel based on their phase differences. A nonlinear least-squares fitting algorithm is then used to estimate and correct for T2\* effects, allowing for an accurate calculation of the proton density fat fraction.

Enhanced Liver Fibrosis (ELF™) Test:

The ELF™ test is a blood-based diagnostic assay that measures three direct markers of liver fibrosis:

- Hyaluronic Acid (HA): A glycosaminoglycan produced by hepatic stellate cells.
- Procollagen III Amino-terminal Peptide (PIIINP): A marker of early fibrogenesis and inflammation.
- Tissue Inhibitor of Matrix Metalloproteinase 1 (TIMP-1): An inhibitor of matrix metalloproteinases that can promote fibrogenesis.

These three markers are measured using automated two-site sandwich immunoassays with direct chemiluminometric technology. The results are then combined using a specific algorithm to generate a single ELF score, which correlates with the stage of liver fibrosis.

## Conclusion



**Orziloben** is a promising investigational therapy for IFALD with a novel mechanism of action centered on the activation of PPAR-α and other fatty acid-sensitive receptors. Preclinical studies have demonstrated its potential to mitigate the key drivers of IFALD, including steatosis, inflammation, cholestasis, and fibrosis. The ongoing Phase 2a clinical trial will provide crucial data on its efficacy and safety in the target patient population. The pharmacodynamic endpoints being utilized in this trial are state-of-the-art, non-invasive methods for assessing liver health. The results of this study are eagerly awaited and will be pivotal in determining the future role of **Orziloben** in the management of IFALD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Orziloben | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 2. NorthSea Therapeutics Initiates Phase 1 Trial of SEFA-6179, Targeting the Orphan Indication Intestinal Failure-Associated Liver Disease | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 3. NorthSea Therapeutics Initiates Phase 2A Trial of Orziloben (NST-6179) in Intestinal Failure-Associated Liver Disease (IFALD) | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- To cite this document: BenchChem. [Orziloben (NST-6179): A Technical Overview of its Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393117#understanding-the-pharmacodynamics-of-orziloben]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com